molecular formula C42H62KO16 B031659 Glycyrrhizinic acid, potassium salt CAS No. 42294-03-1

Glycyrrhizinic acid, potassium salt

Cat. No.: B031659
CAS No.: 42294-03-1
M. Wt: 862.0 g/mol
InChI Key: XCZIARIJVDURGH-OOFFSTKBSA-N
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Description

Glycyrrhizinic acid, potassium salt, is a derivative of glycyrrhizin, a triterpenoid saponin extracted from the root of the licorice plant, Glycyrrhiza glabra. This compound is known for its sweet taste and has been used in traditional medicine for centuries. This compound, exhibits a wide range of pharmacological activities, including antiviral, anticancer, antioxidant, anti-inflammatory, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of glycyrrhizinic acid, potassium salt, typically involves the extraction of glycyrrhizin from licorice root, followed by its conversion to the potassium salt form. The extraction process includes:

    Extraction: Glycyrrhizin is extracted from licorice root using water or ethanol.

    Purification: The extract is purified through filtration and evaporation.

    Conversion: Glycyrrhizin is converted to its potassium salt form by reacting with potassium hydroxide.

Industrial Production Methods: Industrial production of this compound, follows similar steps but on a larger scale. The process involves:

    Large-scale extraction: Using industrial-grade solvents and equipment.

    Purification: Employing advanced filtration and evaporation techniques.

    Conversion: Utilizing reactors for the conversion to potassium salt.

Chemical Reactions Analysis

Types of Reactions: Glycyrrhizinic acid, potassium salt, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form glycyrrhetinic acid.

    Reduction: Reduction reactions can convert glycyrrhizinic acid to its aglycone form, glycyrrhetinic acid.

    Substitution: Substitution reactions can occur at the glucuronic acid moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products:

    Oxidation: Glycyrrhetinic acid.

    Reduction: Glycyrrhetinic acid.

    Substitution: Various glycosylated derivatives.

Comparison with Similar Compounds

Glycyrrhizinic acid, potassium salt, is unique compared to other similar compounds due to its broad spectrum of pharmacological activities. Similar compounds include:

This compound, stands out due to its enhanced solubility and bioavailability, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

42294-03-1

Molecular Formula

C42H62KO16

Molecular Weight

862.0 g/mol

IUPAC Name

potassium;(2S,3S,4S,5R,6S)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate

InChI

InChI=1S/C42H62O16.K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1

InChI Key

XCZIARIJVDURGH-OOFFSTKBSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K+]

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[K]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K]

68039-19-0
42294-03-1

Related CAS

42294-03-1

Synonyms

(3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-α-D-glucopyranosiduronic Acid Monopotassium Salt; _x000B_30-Noroleanane, α-D-glucopyranosiduronic Acid Deriv._x000B_18β-Glycyrrhizic acid Monopotassium Salt;  Glycyrrhizic Acid Monopotass

Origin of Product

United States

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